molecular formula C22H21N5O2 B2775492 N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-07-4

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2775492
CAS RN: 852440-07-4
M. Wt: 387.443
InChI Key: GKQDBBVXHOFNNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, such as “N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide”, has been reported . The key intermediate used for the synthesis of these compounds is 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile .

Scientific Research Applications

Anticancer Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines have garnered significant interest as a privileged scaffold for the development of kinase inhibitors . These compounds are being explored for their potential to treat various diseases, including cancer. The structural analogy to adenine and guanine makes them suitable for interfering with kinase-dependent signaling pathways, which are often dysregulated in cancer cells.

Antioxidant Activity

The pyrazolo[3,4-d]pyrimidin-4-one moiety, which is part of the compound’s structure, has been used as a key intermediate for synthesizing new heterocycles with antioxidant activity . Some derivatives have shown antioxidant activity nearly equal to that of ascorbic acid, suggesting potential applications in oxidative stress-related conditions.

Antimicrobial Potential

Derivatives of the compound have demonstrated good antimicrobial potential . This suggests that the compound could be used as a starting point for developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria.

CNS Modulating Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have shown central nervous system (CNS) modulating activities . This opens up research avenues for the development of drugs targeting neurological disorders.

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share structural features with the compound , have exhibited anti-inflammatory and analgesic activities . This suggests that the compound could be modified to enhance these properties for potential therapeutic applications.

Adenosine Receptor Affinity

The pyrazolo[3,4-d]pyrimidine derivatives have shown affinity towards adenosine receptors . This is significant because adenosine receptors play a role in numerous physiological processes, and modulating these receptors can have therapeutic benefits in conditions like inflammation, cardiac diseases, and neurological disorders.

properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-9-15(2)20(16(3)10-14)25-19(28)12-26-13-23-21-18(22(26)29)11-24-27(21)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDBBVXHOFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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